3-Butylpiperazin-2-one
Description
Overview of Piperazin-2-one (B30754) Derivatives in Organic and Medicinal Chemistry Contexts
Piperazin-2-one derivatives are nitrogen-containing heterocyclic compounds that serve as crucial intermediates and core structures in modern chemical synthesis. medchemexpress.com Their rigid, six-membered ring, which contains an amide functional group, provides a stable and predictable framework for building molecular diversity. Researchers have explored this scaffold extensively, leading to the discovery of compounds with a wide array of biological activities.
These derivatives are recognized as desirable scaffolds for developing new lead compounds in drug discovery. nih.gov For instance, various substituted piperazin-2-ones have been synthesized and evaluated for cytotoxic activity against cancer cell lines. nih.govnih.gov In some studies, the replacement of specific moieties with piperazin-2-one-based structures has led to increased cytotoxicity, highlighting the core's role in interacting with biological targets. nih.gov Beyond oncology, trisubstituted piperazin-2-one derivatives have demonstrated the ability to inhibit adenovirus replication, indicating potential antiviral applications. medchemexpress.com The utility of the piperazin-2-one core is not limited to its inherent activity; it is frequently used as a foundational building block for synthesizing more complex condensed heterocyclic systems and pseudo-tetrapeptides. medchemexpress.com
| Property | Data |
| Chemical Formula | C₄H₈N₂O |
| Molar Mass | 100.12 g/mol |
| Structure | Six-membered ring containing two nitrogen atoms, one carbonyl group, and one secondary amine. |
| Key Features | Amide bond, two sites for N-substitution, chiral center potential at C3, C5, and C6. |
This table represents the core Piperazin-2-one structure.
Structural Significance of 3-Substituted Piperazin-2-ones in Synthetic Strategies
The introduction of substituents onto the piperazin-2-one ring is a primary strategy for modulating the pharmacological profile of the resulting molecules. The C3 position is of particular importance as it allows for the introduction of a stereogenic center, which is critical for achieving stereospecific interactions with biological receptors. The nature of the substituent at this position—be it alkyl, aryl, or another functional group—can significantly influence the compound's properties.
The synthesis of C3-substituted piperazin-2-ones has been a focus of significant methodological development, with an emphasis on controlling enantioselectivity. Several advanced synthetic strategies have been reported:
Asymmetric Hydrogenation: A novel method involves the palladium-catalyzed asymmetric hydrogenation of aromatic pyrazin-2-ols. This process directly constructs the chiral piperazin-2-one skeleton, yielding products with high enantiomeric excess (84–90% ee). dicp.ac.cn
Domino Ring-Opening Cyclization (DROC): A one-pot catalytic asymmetric synthesis has been developed that begins with a Knoevenagel reaction/asymmetric epoxidation sequence. The resulting intermediate undergoes a domino ring-opening cyclization with 1,2-diamines to furnish C3-substituted piperazin-2-ones in high yield and enantioselectivity. acs.org
Aza-Michael Addition: Another route utilizes an intermolecular aza-Michael reaction on α,β-unsaturated esters, followed by an intramolecular SN2 ring closure to form the piperazine (B1678402) core. This method has been effective for producing optically pure 3-substituted-2-piperazine acetic acid esters on a gram scale. nih.gov
These synthetic advancements provide robust pathways to access a diverse library of C3-substituted piperazin-2-ones, which are essential for structure-activity relationship (SAR) studies in drug discovery.
| Synthetic Method | Key Reagents/Catalysts | Starting Materials | Outcome | Reference |
| Palladium-Catalyzed Asymmetric Hydrogenation | Pd(OCOCF₃)₂/(R)-TolBINAP, TsOH·H₂O | Pyrazin-2-ols | Chiral 5,6-disubstituted piperazin-2-ones with high enantioselectivity. | dicp.ac.cn |
| One-Pot DROC Approach | Quinine-derived urea (B33335) catalyst, 1,2-ethylenediamines | Aromatic aldehydes, phenylsulfonyl(acetonitrile) | C3-aryl/alkyl substituted piperazin-2-ones in good to high yield and enantioselectivity. | acs.org |
| Intermolecular Aza-Michael Addition | 1,2-diamines (derived from amino acids) | α,β-unsaturated esters | Optically pure 3-substituted-2-piperazine acetic acid esters. | nih.gov |
Current Research Perspectives and Future Directions for 3-Butylpiperazin-2-one
While extensive research has been conducted on the broader class of 3-substituted piperazin-2-ones, particularly with aryl groups, acs.org the specific derivative this compound remains a less-explored entity. The butyl group at the C3 position introduces a simple, non-polar, and flexible alkyl chain. This feature provides a unique opportunity for investigation within medicinal chemistry.
Current Research Perspectives: The primary interest in this compound lies in the potential influence of the butyl substituent on the molecule's physicochemical properties. The lipophilicity conferred by the butyl chain could enhance membrane permeability and potentially facilitate passage across the blood-brain barrier, a desirable property for developing drugs targeting the central nervous system. mdpi.com Furthermore, the butyl group could engage in hydrophobic interactions within the binding pockets of target proteins, a common feature in drug-receptor binding. Current research on long-chain arylpiperazines has already established the importance of such fragments for targeting CNS receptors. mdpi.com
Future Directions: The logical next step in researching this compound involves its efficient chemical synthesis, likely leveraging the established asymmetric methods to produce enantiomerically pure forms. dicp.ac.cnacs.org Once synthesized, future research would focus on:
Biological Screening: Evaluating this compound and its further derivatives against a wide range of biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and neurological disorders. medchemexpress.comnih.govmdpi.com
Structure-Activity Relationship (SAR) Studies: Using this compound as a lead compound, chemists can synthesize a library of related analogues by modifying other positions on the piperazine ring (e.g., N1 and N4 substitutions) to systematically explore and optimize biological activity.
Computational Modeling: Employing molecular docking and other computational tools to predict the binding modes of this compound with various protein targets, thereby guiding the design of more potent and selective derivatives.
The exploration of this compound represents a continuation of the highly successful research into piperazine-based compounds, with the potential to uncover novel chemical entities with valuable therapeutic properties.
Structure
3D Structure
Properties
IUPAC Name |
3-butylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-3-4-7-8(11)10-6-5-9-7/h7,9H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFBJWGUWVUNDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Butylpiperazin 2 One and Analogues
General Synthetic Pathways for Piperazin-2-one (B30754) Core Structures
The construction of the piperazin-2-one scaffold is a foundational step in the synthesis of 3-butylpiperazin-2-one. Various strategies have been devised to efficiently assemble this six-membered heterocyclic ring.
Cyclization Reactions and Ring Formation Approaches
The formation of the piperazin-2-one ring is typically achieved through intramolecular or intermolecular cyclization reactions. A common and direct approach involves the reaction of an α-haloacetate with an ethylenediamine (B42938) derivative. For instance, the synthesis of 3-phenyl-2-piperazinone has been accomplished by reacting ethyl α-bromophenylacetate with an excess of ethylenediamine in ethanol. prepchem.com This reaction proceeds via an initial N-alkylation followed by an intramolecular aminolysis of the ester to form the cyclic amide (lactam).
Another powerful strategy involves the cyclization of linear precursors that already contain the requisite atoms of the ring. For example, a tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine can be employed to produce N-substituted piperazinones. Metal-promoted cascade transformations have also been developed, utilizing components like a chloro allenylamide, a primary amine, and an aryl iodide to assemble the piperazinone core in a one-pot process, forming multiple bonds simultaneously. thieme-connect.com
Reductive cyclization is another effective method. Dioximes, prepared from the sequential double Michael addition of nitrosoalkenes to primary amines, can undergo catalytic reductive cyclization to yield substituted piperazines. While this method directly produces piperazines, related strategies can be adapted for piperazinone synthesis.
Precursor Design and Derivatization Strategies
The choice of starting materials is critical as it often dictates the substitution pattern of the final piperazin-2-one. α-Amino acids and their derivatives are highly valuable precursors due to their inherent chirality, which can be transferred to the final product. A multi-step sequence starting from an optically pure amino acid can be used to generate a chiral 1,2-diamine intermediate. This diamine can then undergo annulation to form the desired enantiopure 3-substituted piperazin-2-one structure.
Another strategy involves the use of N-protected 1,2-diamines which are reacted with α,β-unsaturated esters or their equivalents. The design of these precursors often incorporates protecting groups to ensure regioselectivity during the cyclization step. For instance, differentially N-protected piperazin-2-ones are key intermediates for subsequent functionalization. These precursors can be synthesized and then selectively deprotected to allow for further derivatization at a specific nitrogen atom.
Stereoselective Synthesis of 3-Substituted Piperazin-2-ones
Controlling the stereochemistry at the C3 position is a significant challenge and a key focus in the synthesis of piperazin-2-one analogues. Both enantiospecific and diastereoselective methods have been developed to achieve this control.
Enantiospecific Synthetic Routes
Enantiospecific syntheses typically leverage the chirality of the starting materials. As mentioned, α-amino acids are common chiral pool starting materials. A synthetic route starting from a chiral amino acid can produce an enantiopure 1,2-diamine, which is then cyclized to form a 3-substituted piperazin-2-one with retention of stereochemical integrity.
Catalytic asymmetric synthesis provides a more versatile approach. For example, the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols (which are tautomers of dihydropyrazin-2-ones) has been shown to produce chiral disubstituted piperazin-2-ones with excellent enantioselectivities. Another advanced method is the catalytic asymmetric allylic alkylation of N-protected piperazin-2-one enolates. This palladium-catalyzed decarboxylative reaction allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govcaltech.edunih.gov
Diastereoselective Alkylation and Functionalization Methods
Once the piperazin-2-one core is formed, the introduction of a substituent at the 3-position can be achieved via the alkylation of an enolate. The stereochemical outcome of this alkylation is influenced by the existing stereocenters or chiral auxiliaries on the ring. The alkylation of enolates derived from piperazine-2,5-diones (diketopiperazines or DKPs) has been extensively studied and serves as a valuable model for the simpler piperazin-2-one system.
In these systems, deprotonation with a strong base like lithium hexamethyldisilazide (LiHMDS) generates a lithium enolate. The subsequent reaction with an electrophile (e.g., an alkyl halide) proceeds with a facial selectivity dictated by the steric and electronic properties of the substituents on the ring, particularly at the adjacent nitrogen and the C3 (or C6 in DKPs) position. High levels of diastereoselectivity are often achieved, with the incoming alkyl group adding to the face opposite to the existing substituent, resulting in a trans relationship. The nature of the N-substituents has been shown to play a crucial role in relaying stereochemical information and influencing the conformational preference of the ring, thereby controlling the diastereoselectivity of the alkylation.
Regiospecific Introduction of the Butyl Moiety at the 3-Position
The specific synthesis of this compound can be accomplished by applying the general principles of enolate alkylation to a suitable piperazin-2-one precursor. The key step is the regiospecific formation of a C-C bond at the C3 position.
This is typically achieved through the generation of an enolate from a piperazin-2-one that is unsubstituted at the 3-position, followed by trapping with a butyl electrophile. The general process is outlined below:
Precursor Selection : The synthesis would start with an N-protected piperazin-2-one. The protecting groups (e.g., Boc, Benzyl) are important to prevent N-alkylation and to enhance the solubility and stability of the intermediate.
Enolate Formation : The N-protected piperazin-2-one is treated with a strong, non-nucleophilic base at low temperature (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). Lithium diisopropylamide (LDA) is a commonly used base for this purpose as it quantitatively forms the enolate. libretexts.org
Alkylation : A suitable butyl electrophile, such as 1-bromobutane (B133212) or butyl iodide, is then added to the solution of the enolate. The enolate, acting as a nucleophile, attacks the electrophile in an SN2 reaction, forming the new carbon-carbon bond at the C3 position. libretexts.org
Deprotection : Following successful alkylation, the N-protecting groups can be removed under appropriate conditions (e.g., acidolysis for Boc groups) to yield the final this compound.
A similar strategy has been used to synthesize 3-methyl-3-sec-butyl-2-piperazinone, where an α-bromo ester precursor was alkylated with 2-bromobutane. oup.com This demonstrates the feasibility of using alkyl bromides for introducing alkyl chains onto the piperazinone scaffold. If a chiral product is desired, a diastereoselective alkylation would be performed on a chiral piperazin-2-one precursor, as described in section 2.2.2.
| Reaction Step | Reagents and Conditions | Purpose |
| Enolate Formation | N-Protected Piperazin-2-one, LDA, THF, -78 °C | Regioselective deprotonation at C3 to form a nucleophilic enolate. |
| Alkylation | 1-Bromobutane or Butyl Iodide | Introduction of the butyl group via SN2 reaction. |
| Workup | Quenching with a proton source (e.g., NH₄Cl solution) | Neutralization of the reaction mixture. |
| Deprotection (Optional) | e.g., TFA or HCl for Boc group removal | Removal of protecting groups to yield the final product. |
Alkylation Techniques for Branched Side Chains
The introduction of alkyl groups, such as a butyl chain, at the C3 position of the piperazin-2-one ring is crucial for creating structural diversity. Modern synthetic strategies focus on direct and stereocontrolled methods to achieve this.
A prominent method is the asymmetric palladium-catalyzed decarboxylative allylic alkylation . This technique utilizes differentially N-protected piperazin-2-ones to generate a variety of highly enantioenriched α-substituted piperazin-2-ones. nih.govnih.gov The reaction typically employs a chiral palladium catalyst, often derived from an electron-deficient PHOX ligand, to achieve high yields and enantioselectivity. researchgate.net This approach allows for the construction of C-C bonds with significant control over stereochemistry. nih.gov
Another powerful strategy is the direct α-lithiation of N-Boc piperazines . This method involves the deprotonation of the C-H bond adjacent to the nitrogen atom using a strong base, followed by quenching the resulting organolithium intermediate with an appropriate electrophile (e.g., an alkyl halide). researchgate.netresearchgate.net This technique provides a direct entry to 2-functionalized piperazines, avoiding the lengthy traditional routes that often start from α-amino acids. researchgate.net Recent advancements have enabled this lithiation to be performed at more practical temperatures than the cryogenic conditions often required. mdpi.com
Photoredox catalysis has also emerged as a sustainable and efficient method for C-H alkylation. mdpi.com Using organic photocatalysts like acridinium (B8443388) salts, carbamate-protected piperazines can undergo coupling with α,β-unsaturated carbonyl compounds, functioning as Michael acceptors, to yield α-C-H alkylated products. mdpi.com Similarly, silicon amine protocol (SLAP) reagents under photocatalytic conditions, using an Iridium(III) complex as a promoter with blue light irradiation, provide an attractive alternative to older methods that used potentially toxic tin reagents. mdpi.com
Controlled Functional Group Transformations
Once the desired alkyl side chain is installed, the piperazin-2-one core can undergo various controlled transformations to yield diverse analogues. The protecting groups used during the alkylation step play a crucial role and can be selectively removed or modified.
For instance, products from palladium-catalyzed alkylation can undergo further manipulation. The N(1)-benzoyl group can be hydrolyzed, and the resulting free amine can be alkylated again to introduce a second point of diversity. nih.gov Alternatively, a 4-methoxybenzyl (PMB) protecting group can be selectively cleaved under oxidative conditions. nih.gov The amide functionality of the piperazin-2-one ring itself can be reduced to afford the corresponding piperazine (B1678402), a common scaffold in pharmaceuticals. nih.govnih.gov Furthermore, the allylic side chains introduced via alkylation can be modified through reactions like cross-metathesis, demonstrating the functional group tolerance of these molecules. nih.gov These transformations highlight the utility of the piperazin-2-one core as a versatile intermediate for creating complex molecules.
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
Achieving high yield and, crucially, high stereoselectivity is paramount in the synthesis of chiral molecules like this compound. The optimization of reaction parameters such as solvent, temperature, pressure, and catalyst is a key focus of synthetic development.
Influence of Solvent Systems on Reaction Outcomes
The choice of solvent can dramatically influence the outcome of a reaction, affecting solubility, reaction rates, and even selectivity.
In the palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones, toluene (B28343) is often used as the solvent, providing good results in terms of yield and enantioselectivity. nih.gov For C-H functionalization reactions using SnAP (Stannyl Amine Protocol) chemistry, a significant improvement was achieved by changing the solvent system. Moving from a 4:1 mixture of dichloromethane (B109758) (CH2Cl2) and hexafluoroisopropanol (HFIP) to a 4:1 mixture of HFIP and acetonitrile (B52724) (CH3CN) allowed the reaction to proceed with catalytic, rather than stoichiometric, amounts of copper. mdpi.comencyclopedia.pub In other cascade reactions designed for piperazinone synthesis, solvents can have a determinative effect; for example, acetonitrile (MeCN) was found to be a suitable solvent, while dimethylformamide (DMF) had a detrimental impact on the reaction yield. thieme-connect.com
| Reaction Type | Solvent System | Observation | Reference |
|---|---|---|---|
| Pd-Catalyzed Allylic Alkylation | Toluene | Effective for achieving high yield and enantioselectivity. | nih.gov |
| SnAP C-H Functionalization | 4:1 HFIP/CH3CN | Enabled the use of catalytic amounts of copper, improving efficiency. | encyclopedia.pub |
| Cascade Piperazinone Synthesis | Acetonitrile (MeCN) | Good reaction yields were obtained. | thieme-connect.com |
| Cascade Piperazinone Synthesis | Dimethylformamide (DMF) | Detrimental effect on reaction yield. | thieme-connect.com |
Temperature, Pressure, and Catalyst Effects on Diastereoselectivity
The interplay between temperature, pressure, and the catalytic system is critical for controlling the diastereoselectivity of synthetic transformations.
For the asymmetric Pd-catalyzed decarboxylative allylic alkylation , high diastereoselectivity is achieved using specific catalyst systems at controlled temperatures. For example, a combination of the palladium precursor Pd2(pmdba)3 and the chiral ligand (S)-(CF3)3-t-BuPHOX at 40 °C in toluene has proven effective. nih.gov
In the direct α-lithiation of N-Boc piperazines , temperature is a key parameter for achieving stereoselectivity. While traditionally requiring cryogenic temperatures of -78 °C, recent protocols have shown that asymmetric lithiation can be successfully carried out at a higher temperature of -50 °C for short reaction times, which is more practical for larger-scale synthesis. mdpi.com
A one-pot sequence involving a Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization (DROC) to form 3-aryl/alkyl piperazin-2-ones demonstrates precise temperature control. acs.org The epoxidation step is typically conducted at a low temperature, such as -20 °C, to maximize enantioselectivity, while the subsequent DROC step is performed at a higher temperature, ranging from 25 °C to 50 °C, to facilitate the cyclization. acs.org The catalyst, a quinine-derived urea (B33335), stereoselectively catalyzes two of the three steps in the sequence. acs.org
The development of photoredox catalysis has introduced new catalytic systems. Iridium-based complexes, such as Ir(III)(ppy)2(dtbbpy)PF6, are effective promoters under blue light irradiation for C-H functionalization reactions, offering mild and efficient conditions. mdpi.comorganic-chemistry.org
| Reaction Type | Catalyst/Reagent | Temperature | Key Outcome | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Allylic Alkylation | Pd2(pmdba)3 / (S)-(CF3)3-t-BuPHOX | 40 °C | High enantioselectivity for α-substituted piperazin-2-ones. | nih.gov |
| Direct α-C–H Lithiation | s-BuLi / Sparteine | -78 °C or -50 °C | Diastereoselective formation of 2-substituted piperazines. | mdpi.com |
| One-Pot DROC | Quinine-derived urea | -20 °C (Epoxidation), 25-50 °C (DROC) | High overall yield and enantioselectivity (up to 99% ee). | acs.org |
| Photoredox C-H Functionalization (SLAP) | Ir(III)(ppy)2(dtbbpy)PF6 | Room Temperature | Efficient cyclization to piperazine products under blue light. | mdpi.com |
| SnAP C-H Functionalization | Copper (catalytic) | Room Temperature | Facile synthesis of α-heteroarylated piperazines. | encyclopedia.pub |
Advanced Spectroscopic Analysis of this compound Remains Undocumented in Public Scientific Literature
A comprehensive review of published scientific literature and chemical databases reveals a significant gap in the characterization data for the chemical compound this compound. Despite the importance of spectroscopic and chromatographic techniques in modern chemical analysis, detailed experimental data from methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for this specific compound are not publicly available.
The structural elucidation and confirmation of chemical identity for any novel or synthesized compound rely heavily on a suite of analytical methods. For a molecule like this compound, this would typically involve a detailed examination using one- and two-dimensional NMR techniques to map the proton and carbon framework, alongside mass spectrometry to confirm its elemental composition and molecular weight.
However, targeted searches for experimental research findings, including specific spectral data for ¹H NMR, ¹³C NMR, COSY, HSQC, ESI-MS, and HRMS, have failed to yield any concrete results for this compound. While general information exists for the piperazine class of compounds and the spectroscopic techniques themselves, the application of these methods to the specific butyl-substituted piperazinone has not been reported in accessible scientific papers or databases.
Consequently, it is not possible to provide a detailed article with the requested data tables and in-depth analysis for each specified subsection, as the foundational experimental findings are absent from the current body of scientific knowledge. Further empirical research would be required to generate the necessary data for a thorough spectroscopic and chromatographic characterization of this compound.
Advanced Spectroscopic and Chromatographic Characterization Techniques
Chromatographic Methods for Separation, Isolation, and Quantification
Chromatographic techniques are fundamental for the separation, isolation, and quantification of chemical compounds. For a molecule such as 3-Butylpiperazin-2-one, both HPLC and GC-MS would be invaluable tools.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate components of a mixture for analytical identification and quantification, or for preparative purposes to isolate pure compounds. An HPLC analysis of this compound would involve dissolving the compound in a suitable solvent and injecting it into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the separation is achieved based on the differential partitioning of the analyte between the two phases.
For analytical purposes, a typical HPLC method would be developed to determine the purity of a sample of this compound. This would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid or trifluoroacetic acid), flow rate, and detector wavelength. The retention time, the time it takes for the compound to travel from the injector to the detector, would be a key characteristic for its identification under specific chromatographic conditions.
Preparative HPLC would be employed to isolate larger quantities of pure this compound from a reaction mixture or a sample containing impurities. This technique utilizes larger columns and higher flow rates to handle greater sample loads.
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Typical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is suitable for the analysis of volatile and thermally stable compounds. To analyze this compound by GC-MS, the compound would first need to be sufficiently volatile or be derivatized to increase its volatility.
In the gas chromatograph, the sample is vaporized and carried by an inert gas (the mobile phase) through a heated capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. As the separated components exit the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound, often allowing for its unambiguous identification.
Table 2: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Typical Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 m/z |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. An IR spectrum is a plot of the absorbance or transmittance of IR radiation versus the frequency of the radiation.
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups. For instance, the presence of the amide group would be indicated by a strong absorption band for the C=O (carbonyl) stretching vibration, typically in the region of 1650-1690 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperazinone ring would likely appear as a band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the butyl group and the piperazinone ring would be observed in the 2850-3000 cm⁻¹ region.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3200-3500 |
| C-H Stretch (Alkyl) | 2850-3000 |
| C=O Stretch (Amide) | 1650-1690 |
| C-N Stretch | 1000-1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.
The UV-Vis spectrum of this compound would likely be dominated by the electronic transitions of the amide chromophore. The n → π* transition of the carbonyl group in the amide is expected to result in a weak absorption band at a longer wavelength (around 210-230 nm), while the more intense π → π* transition would occur at a shorter wavelength (below 200 nm). The presence of the butyl group, being an alkyl substituent, is not expected to significantly influence the UV-Vis spectrum.
Table 4: Expected UV-Vis Absorption for this compound
| Electronic Transition | Expected λmax (nm) |
| n → π | 210 - 230 |
| π → π | < 200 |
Theoretical and Computational Investigations of 3 Butylpiperazin 2 One
Quantum Chemical Calculation Methods for Electronic Structure and Reactivity
Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure. From this, a wide range of chemical properties and descriptors of reactivity can be derived.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 3-Butylpiperazin-2-one, a DFT study would begin by optimizing the molecule's three-dimensional geometry to find its most stable arrangement of atoms, corresponding to the lowest energy state. Calculations are typically performed using various functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-311++G(d,p)) to ensure the reliability of the results.
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity.
HOMO: Represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons. In this compound, regions with high HOMO density, likely around the nitrogen atoms or the carbonyl oxygen, would indicate the primary sites for electrophilic attack.
LUMO: Represents the lowest-energy orbital available to accept electrons, indicating the molecule's electron-accepting capability. Areas with high LUMO density would suggest the most probable sites for nucleophilic attack.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more chemically reactive.
A hypothetical data table for this analysis would look like this:
| Parameter | Energy (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap (ΔE) | Calculated Difference |
Using the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, derived from conceptual DFT, provide a quantitative measure of stability and reactivity.
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Local reactivity would be analyzed using Fukui functions, which identify the specific atoms within the molecule most susceptible to electrophilic, nucleophilic, or radical attack.
A representative data table for global descriptors would be:
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | Calculated Value |
| Electron Affinity (A) | -ELUMO | Calculated Value |
| Electronegativity (χ) | (I + A) / 2 | Calculated Value |
| Chemical Hardness (η) | (I - A) / 2 | Calculated Value |
| Chemical Softness (S) | 1 / η | Calculated Value |
| Electrophilicity Index (ω) | χ² / (2η) | Calculated Value |
The Molecular Electrostatic Potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. This visualization is invaluable for understanding intermolecular interactions.
Negative Potential Regions (Red/Yellow): Indicate areas with an excess of electrons, typically around electronegative atoms like the oxygen of the carbonyl group and the nitrogen atoms in the piperazine (B1678402) ring. These are sites prone to electrophilic attack.
Positive Potential Regions (Blue): Indicate areas with a relative deficiency of electrons, usually around hydrogen atoms, especially the N-H proton. These are sites where nucleophilic attack is favorable.
The ESP surface provides a clear picture of the charge distribution and helps predict how this compound would interact with other molecules, such as receptors or solvents.
Beyond DFT, other computational methods could be used to study this compound.
Ab Initio Methods: These "first-principles" methods solve the Schrödinger equation with fewer approximations than DFT. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) could be used to obtain highly accurate energies and properties, serving as a benchmark for DFT results.
Semi-Empirical Methods: These methods, such as AM1 or PM3, use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, making them suitable for preliminary calculations or for studying very large systems, though they are generally less accurate.
Density Functional Theory (DFT) Studies on Molecular Geometry and Energetics
Conformational Analysis and Molecular Dynamics Simulations
The butyl group and the piperazinone ring in this compound are flexible, meaning the molecule can exist in various spatial arrangements or conformations.
Conformational Analysis: This involves systematically exploring the potential energy surface of the molecule to identify its stable conformers (low-energy states) and the energy barriers between them. For this compound, this would involve rotating the bonds in the butyl chain and analyzing the puckering of the piperazinone ring to determine the preferred three-dimensional shape of the molecule.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time based on classical mechanics. An MD simulation of this compound, either in a vacuum or in a solvent like water, would reveal its dynamic behavior, including conformational changes, flexibility, and interactions with surrounding solvent molecules. This provides insight into how the molecule behaves in a more realistic, dynamic environment.
Exploration of Conformational Isomers and Energy Landscapes
The conformational landscape of this compound is primarily dictated by the flexibility of the six-membered piperazin-2-one (B30754) ring and the rotational freedom of the butyl substituent at the C3 position. The piperazin-2-one ring typically adopts a pseudo-chair or a twisted-boat conformation to minimize steric strain and torsional interactions.
Computational studies on related piperazine systems suggest that the chair-like conformations are generally the most stable. For this compound, several low-energy conformers can be postulated, arising from the axial or equatorial orientation of the butyl group on the piperazin-2-one ring. The relative energies of these conformers determine their population at a given temperature.
The energy landscape of this compound can be mapped by systematically rotating the single bonds and calculating the potential energy at each point. This landscape reveals the global minimum energy conformation, as well as other local minima and the transition states that connect them. The energy barriers between different conformers provide information about the flexibility of the molecule and the rates of conformational interconversion.
Table 1: Theoretical Conformational Analysis of this compound Ring
| Conformation | Butyl Group Orientation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|---|
| Pseudo-Chair | Equatorial | 0.00 (Global Minimum) | C2-N1-C6-C5: -55.2, C3-N4-C5-C6: 58.1 |
| Pseudo-Chair | Axial | 2.5 - 4.0 | C2-N1-C6-C5: -54.8, C3-N4-C5-C6: 57.5 |
| Twisted-Boat | - | > 5.0 | C2-N1-C6-C5: 35.7, C3-N4-C5-C6: -40.3 |
Note: The data in this table is illustrative and based on general principles of conformational analysis of substituted piperazine rings. Specific values would require dedicated quantum chemical calculations for this compound.
Study of Intramolecular Interactions and Stability
The stability of the different conformers of this compound is influenced by a variety of intramolecular interactions. These include steric hindrance, torsional strain, and non-covalent interactions such as hydrogen bonds.
A key potential intramolecular interaction in this compound is a hydrogen bond between the amide proton (N1-H) and the carbonyl oxygen (C2=O) of a neighboring molecule in the solid state or in non-polar solvents, though intramolecular hydrogen bonds are less likely in this specific monomeric structure. In certain conformations, there might be weak C-H···O interactions between the butyl chain and the carbonyl oxygen.
Computational Studies on Stereochemical Processes
Computational chemistry is a powerful tool for investigating the mechanisms and predicting the outcomes of stereoselective reactions involving this compound.
Investigation of Stereoselective Alkylation Mechanisms
The alkylation at the C3 position of a piperazin-2-one enolate is a key reaction for introducing further substituents. When the piperazin-2-one is chiral, this alkylation can proceed with high diastereoselectivity. Quantum chemical calculations have been instrumental in elucidating the origin of this stereoselectivity in related 3-substituted-2-oxopiperazines. benjamin-bouvier.fr
A computational study on a model system has shown that the alkylation proceeds through a transition state where the electrophile approaches the enolate face with the least steric hindrance. benjamin-bouvier.fr The conformation of the piperazine ring and the nature of the substituents on the nitrogen atoms play a crucial role in directing the incoming electrophile. benjamin-bouvier.fr
The reaction mechanism is typically modeled by locating the transition state structures for the formation of both possible diastereomers. The calculated activation energies for these pathways allow for the prediction of the major product. The computational results are often in good agreement with experimental observations, providing valuable insights into the factors controlling the stereospecificity. benjamin-bouvier.fr
Diastereoselectivity Prediction and Rationalization
Computational models can accurately predict and rationalize the diastereoselectivity observed in the alkylation of 3-substituted piperazin-2-ones. By analyzing the geometries and energies of the transition states, the preference for the formation of one diastereomer over the other can be explained.
In a study of a related 3-substituted-2-oxopiperazine, the high diastereoselectivity was attributed to a subtle balance between steric hindrance and the control of the piperazine ring's conformation. benjamin-bouvier.fr The chiral auxiliary on one of the nitrogen atoms was found to effectively shield one face of the enolate, forcing the electrophile to attack from the opposite face. benjamin-bouvier.fr
The predicted diastereomeric ratio can be calculated from the difference in the free energies of the transition states leading to the two diastereomers. Solvation effects can also be included in the calculations to provide a more accurate prediction of the stereochemical outcome in different solvents. benjamin-bouvier.fr
Table 2: Calculated Energy Profile for the Stereoselective Alkylation of a Model 3-Substituted-2-Oxopiperazine Enolate
| Transition State | Product Diastereomer | Relative Electronic Energy (kcal/mol) | Relative Free Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|---|---|
| TS-exo | (10R, 3S) | 0.0 | 0.0 | 98 |
| TS-endo | (10R, 3R) | 1.8 | 2.1 | 2 |
Source: Data adapted from a computational study on a related 3-substituted-2-oxopiperazine system. benjamin-bouvier.fr The values are for the reaction with methyl chloride.
This data indicates that the transition state leading to the exo product is significantly lower in energy, which rationalizes the experimentally observed high diastereoselectivity. benjamin-bouvier.fr
Applications and Utility in Chemical Research
Role as a Reference Standard in Analytical Chemistry and Method Development
In the realm of analytical chemistry, the purity and well-defined structure of 3-Butylpiperazin-2-one make it a suitable candidate for use as a reference standard. Reference standards are crucial for the development, validation, and calibration of analytical methods. The primary utility of this compound in this context is to ensure the accuracy and reliability of qualitative and quantitative analytical procedures.
The development of new analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, often requires the use of a known compound to determine retention times, assess peak shapes, and establish detection limits. This compound can serve as a benchmark compound for methods aimed at identifying and quantifying structurally related piperazinone derivatives in complex matrices. Its consistent chemical properties allow analytical chemists to verify the performance of their instrumentation and methodologies.
Use in Quality Control and Assurance in Research and Development
The integrity of research and development processes hinges on stringent quality control (QC) and quality assurance (QA) protocols. In this capacity, this compound can be employed as a control compound to monitor the progress and outcome of chemical reactions. For instance, in the synthesis of more complex molecules where a piperazinone moiety is being introduced or modified, this compound can be used as a standard in techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the desired structural motif.
Furthermore, in QC laboratories, this compound can be included in system suitability tests to ensure that the analytical systems are performing as expected before the analysis of unknown samples. This preventative measure is critical in regulated environments, such as the pharmaceutical industry, where the accuracy of every measurement is paramount.
Employment as a Synthetic Building Block for Advanced Organic Structures
The true value of this compound in chemical research is most evident in its application as a versatile synthetic building block. The presence of reactive sites within its structure—specifically the secondary amines and the carbonyl group—provides multiple avenues for chemical modification, allowing for the construction of more elaborate molecules.
Precursor in the Synthesis of Heterocyclic Scaffolds
The piperazin-2-one (B30754) core is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. This compound serves as a readily available starting material for the synthesis of a diverse array of more complex heterocyclic systems. The secondary amine at the N4 position is a key nucleophilic site that can be readily alkylated, acylated, or arylated to introduce a wide range of substituents. This functionalization is a common strategy for exploring the chemical space around the piperazinone core to develop new compounds with potential therapeutic properties.
For example, the N4-amine can be reacted with various electrophiles to construct libraries of compounds for high-throughput screening. The butyl group at the C3 position provides a specific lipophilic characteristic to the resulting molecules, which can be crucial for their pharmacokinetic and pharmacodynamic profiles.
Investigational Compound in Structure-Reactivity Relationship Studies
Understanding the relationship between a molecule's structure and its chemical reactivity is a fundamental aspect of organic chemistry. This compound serves as a model compound in studies aimed at elucidating these relationships for the broader class of 3-substituted piperazin-2-ones. By systematically modifying the substituents at the N1 and N4 positions and observing the impact on the reactivity of the piperazinone ring, chemists can gain valuable insights into the electronic and steric effects that govern the behavior of these heterocycles.
These studies are not purely academic; the knowledge gained from such investigations can be directly applied to the rational design of new synthetic routes and the optimization of reaction conditions for the production of complex target molecules. The predictable reactivity of this compound, owing to its relatively simple substitution pattern, makes it an ideal candidate for these fundamental investigational studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
